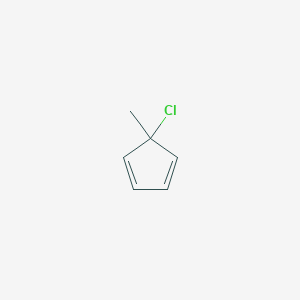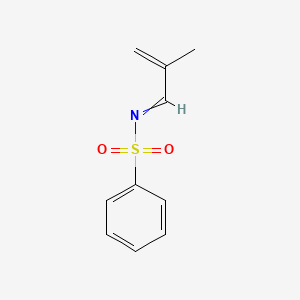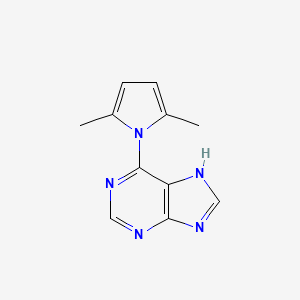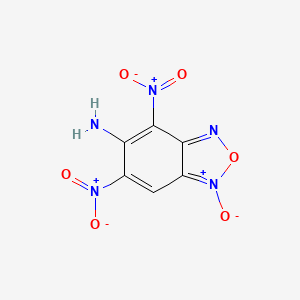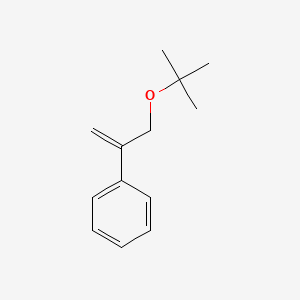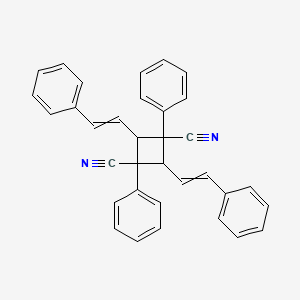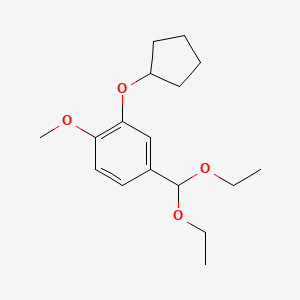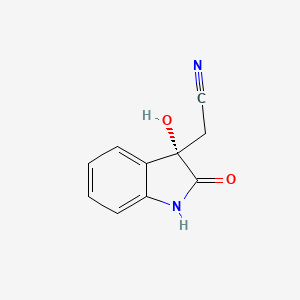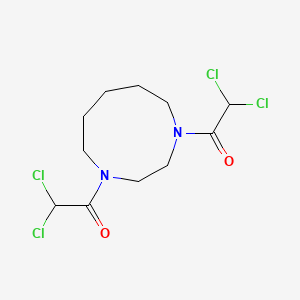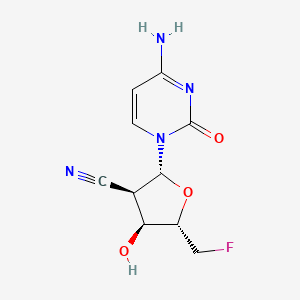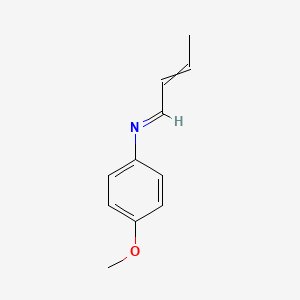![molecular formula C25H25N3O5 B14263128 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde CAS No. 137015-69-1](/img/structure/B14263128.png)
4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of a benzaldehyde group, a nitrophenyl diazenyl group, and a phenoxyhexyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the diazotization of 4-nitroaniline to form the diazonium salt, which is then coupled with a phenol derivative to produce the azo compound. This intermediate is further reacted with a hexyl chain and subsequently with benzaldehyde under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzoic acid.
Reduction: 4-[(6-{4-[(E)-(4-Aminophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its azo group.
作用機序
The mechanism of action of 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The nitrophenyl diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, contributing to its biological activity. The exact pathways and targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-[(6-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde: Similar structure but with a methoxy group instead of a nitro group.
4-[(6-{4-[(E)-(4-Aminophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired.
特性
CAS番号 |
137015-69-1 |
|---|---|
分子式 |
C25H25N3O5 |
分子量 |
447.5 g/mol |
IUPAC名 |
4-[6-[4-[(4-nitrophenyl)diazenyl]phenoxy]hexoxy]benzaldehyde |
InChI |
InChI=1S/C25H25N3O5/c29-19-20-5-13-24(14-6-20)32-17-3-1-2-4-18-33-25-15-9-22(10-16-25)27-26-21-7-11-23(12-8-21)28(30)31/h5-16,19H,1-4,17-18H2 |
InChIキー |
MIKKLUBALIQGSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)OCCCCCCOC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


